molecular formula C19H20N2O2 B10963169 1-(4-Acetylphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea

1-(4-Acetylphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea

Cat. No.: B10963169
M. Wt: 308.4 g/mol
InChI Key: DHDNTIMMWTZQRA-UHFFFAOYSA-N
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Description

1-(4-Acetylphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea is an organic compound that features a urea functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Acetylphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea typically involves the reaction of 4-acetylphenyl isocyanate with 1,2,3,4-tetrahydronaphthalen-1-amine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Acetylphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) for halogenation and nitration, respectively.

Major Products

    Oxidation: 1-(4-Carboxyphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea.

    Reduction: 1-(4-(1-Hydroxyethyl)phenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Acetylphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Acetylphenyl)-3-phenylurea: Similar structure but lacks the tetrahydronaphthalene moiety.

    1-(4-Acetylphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)thiourea: Similar structure but with a thiourea group instead of a urea group.

Uniqueness

1-(4-Acetylphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea is unique due to the presence of both the acetylphenyl and tetrahydronaphthalenyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

1-(4-acetylphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea

InChI

InChI=1S/C19H20N2O2/c1-13(22)14-9-11-16(12-10-14)20-19(23)21-18-8-4-6-15-5-2-3-7-17(15)18/h2-3,5,7,9-12,18H,4,6,8H2,1H3,(H2,20,21,23)

InChI Key

DHDNTIMMWTZQRA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)NC2CCCC3=CC=CC=C23

solubility

4.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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